molecular formula C13H11ClO B6380623 3-Chloro-5-(3-methylphenyl)phenol, 95% CAS No. 1261955-16-1

3-Chloro-5-(3-methylphenyl)phenol, 95%

Cat. No. B6380623
CAS RN: 1261955-16-1
M. Wt: 218.68 g/mol
InChI Key: QSEKOMZQLASYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(3-methylphenyl)phenol, 95% (CMPP) is an aromatic compound that has been studied in a variety of contexts. CMPP is used in the synthesis of a range of materials, including pharmaceuticals, dyes, and fragrances. It has been studied for its potential medical applications and for its ability to act as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(3-methylphenyl)phenol, 95% acts as an electron donor, donating electrons to the aromatic ring of the molecule. This electron donation results in the formation of a cationic species, which can then react with other molecules to form an alkylated product. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% is believed to act as a Lewis acid, facilitating the formation of a covalent bond between the alkyl halide and the aromatic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methylphenyl)phenol, 95% have not been extensively studied. However, it is believed that 3-Chloro-5-(3-methylphenyl)phenol, 95% may have some beneficial effects on the body, such as acting as an antioxidant. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% has been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-5-(3-methylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. Additionally, it is relatively easy to use and is compatible with a wide range of solvents and catalysts. However, 3-Chloro-5-(3-methylphenyl)phenol, 95% also has some limitations. It is a highly reactive compound and can react with other molecules, leading to the formation of unwanted side products. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-Chloro-5-(3-methylphenyl)phenol, 95% in scientific research. These include further studies into its potential medical applications, such as in the treatment of cancer and other diseases. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% could be studied for its potential use as a catalyst in organic synthesis, as well as its ability to act as an electron donor in the formation of cationic species. Furthermore, 3-Chloro-5-(3-methylphenyl)phenol, 95% could be studied for its potential use in the synthesis of a range of compounds, such as pharmaceuticals, dyes, and fragrances. Finally, 3-Chloro-5-(3-methylphenyl)phenol, 95% could be studied for its potential biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties.

Synthesis Methods

3-Chloro-5-(3-methylphenyl)phenol, 95% is synthesized through a process known as the Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide, such as bromoethane, and an aromatic compound, such as 3-Chloro-5-(3-methylphenyl)phenol, 95%. The alkyl halide is reacted with the aromatic compound in the presence of a Lewis acid, such as aluminum chloride, to form an alkylated product. The reaction is typically carried out in a solvent, such as dichloromethane, at a temperature of 0-40°C. The reaction is typically complete within 2-3 hours.

Scientific Research Applications

3-Chloro-5-(3-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a catalyst in organic synthesis. Additionally, 3-Chloro-5-(3-methylphenyl)phenol, 95% has been studied for its potential medical applications, such as in the treatment of cancer and other diseases.

properties

IUPAC Name

3-chloro-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEKOMZQLASYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685828
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-methylphenyl)phenol

CAS RN

1261955-16-1
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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